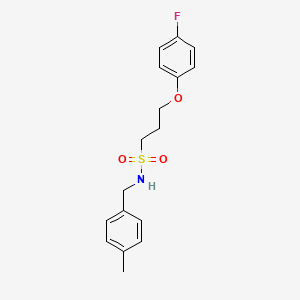

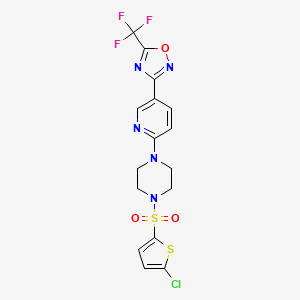

3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide is a sulfonamide-based molecule. Sulfonamides are a group of compounds known for their various biological activities, including antibacterial and anticancer properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide compounds, which can give insights into the potential characteristics and applications of the compound of interest.

Synthesis Analysis

The synthesis of sulfonamide compounds can involve multiple steps, including the resolution of enantiomers and the establishment of absolute configuration, as seen in the resolution of a nonsteroidal antiandrogen compound . The synthesis process may involve the creation of precursor molecules, such as thioethers, which are then further modified through reactions like hydrolysis and oxidation to yield the desired enantiomerically pure sulfonamide .

Molecular Structure Analysis

The molecular structure of sulfonamides is crucial for their biological activity. The presence of functional groups such as fluorophenoxy and methylbenzyl can influence the binding affinity and specificity of the compound to its biological targets. The absolute configuration of the molecule, as indicated by the R or S designation, can also significantly impact the potency and efficacy of the compound, as demonstrated by the study of the nonsteroidal antiandrogen .

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, including biotransformation when exposed to biological systems. For instance, a fluorinated surfactant was shown to undergo hydroxylation in the alkyl chain, followed by oxidation and scission, ultimately leading to the release of inorganic fluoride . These reactions are indicative of the compound's potential biodegradability and its interaction with biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of fluorine atoms can affect these properties, potentially enhancing the compound's stability and lipophilicity, which are important for drug development. The array-based studies of antitumor sulfonamides have shown that these compounds can act as cell cycle inhibitors, affecting tubulin polymerization and causing changes in gene expression . These properties are essential for the pharmacological activity of sulfonamides and their potential use as therapeutic agents.

Scientific Research Applications

Environmental Phenols and PFCs in Consumer Products and Environmental Exposure

Exposure Assessment in Pregnant Women

A study assessed exposure to various environmental phenols, including benzophenone-3 and bisphenol A, in pregnant women. This research highlights widespread exposure to these compounds through consumer products, suggesting potential applications in monitoring and managing exposure during critical developmental periods (Mortensen et al., 2014).

Indoor and Nonresidential Air Concentrations

Research on volatile per- and polyfluorinated compounds (PFCs) in indoor environments identified significant sources of exposure through air, emphasizing the importance of understanding PFC distribution for environmental health and safety (Langer, Dreyer, & Ebinghaus, 2010).

Health Implications of Environmental Phenols and PFCs

Impact on Human Health

A study on the serum levels of perfluorooctane sulfonate (PFOS) and other PFCs in fluorochemical production employees explored the relationship between exposure and clinical chemistry markers, including lipid levels, indicating potential occupational health risks (Olsen et al., 1999).

Associations with Urinary Incontinence

Investigation into the relationship between polyfluoroalkyl chemicals (PFCs) and the occurrence of urge urinary incontinence among US women revealed significant associations, suggesting implications for understanding and managing health risks related to PFC exposure (Cui et al., 2021).

properties

IUPAC Name |

3-(4-fluorophenoxy)-N-[(4-methylphenyl)methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO3S/c1-14-3-5-15(6-4-14)13-19-23(20,21)12-2-11-22-17-9-7-16(18)8-10-17/h3-10,19H,2,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXPMRQKIQSSLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

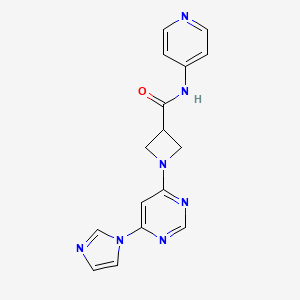

![N-cyclohexyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3008949.png)

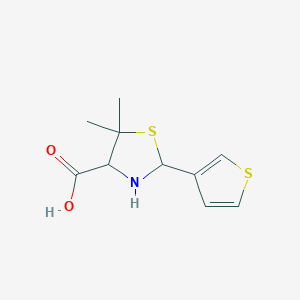

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3008950.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B3008954.png)

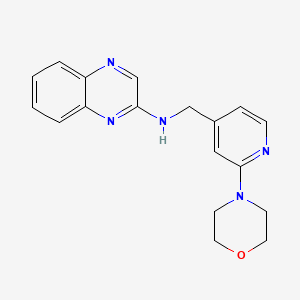

![2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3008956.png)

![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3008959.png)

![6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008965.png)

![N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008966.png)